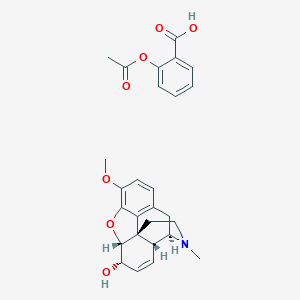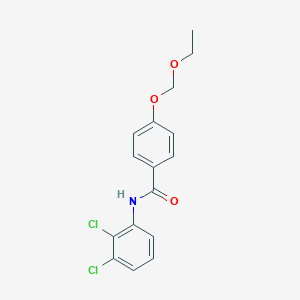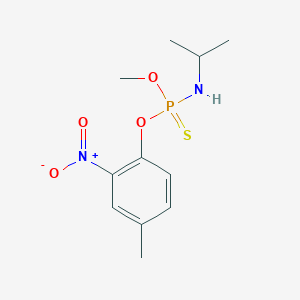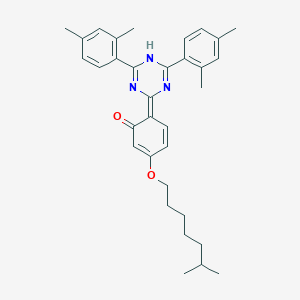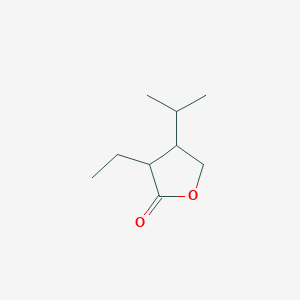
3-Ethyl-4-propan-2-yloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-propan-2-yloxolan-2-one, also known as Ethyl maltol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Ethyl maltol is a white crystalline powder with a sweet odor and taste, and it is commonly used as a flavor enhancer in the food industry. However, its potential applications go beyond the food industry, and it has gained attention in the field of scientific research.
Mécanisme D'action
The mechanism of action of ethyl maltol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to reduce inflammation, which is a process that can lead to tissue damage and various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-4-propan-2-yloxolan-2-one maltol has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has a short half-life, which means that it degrades quickly in the body. This can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of ethyl maltol. One area of research is the development of new antioxidants and antimicrobial agents based on ethyl maltol. Another area of research is the study of the long-term effects of ethyl maltol on the body. This could help to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for ethyl maltol could lead to more efficient and cost-effective production.
Méthodes De Synthèse
3-Ethyl-4-propan-2-yloxolan-2-one maltol can be synthesized through various methods, including the reaction of ethyl acetate and maltol in the presence of a catalyst. The reaction takes place under mild conditions, and the yield is high. Another method involves the reaction of ethyl acetoacetate and maltol in the presence of a base. The reaction takes place at high temperatures, and the yield is moderate.
Applications De Recherche Scientifique
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been extensively studied in the field of scientific research due to its potential applications. It has been shown to have antioxidant properties, which make it useful in the prevention and treatment of various diseases. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
127951-12-6 |
|---|---|
Nom du produit |
3-Ethyl-4-propan-2-yloxolan-2-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-ethyl-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PLPNMLDGMJXEEE-UHFFFAOYSA-N |
SMILES |
CCC1C(COC1=O)C(C)C |
SMILES canonique |
CCC1C(COC1=O)C(C)C |
Synonymes |
2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



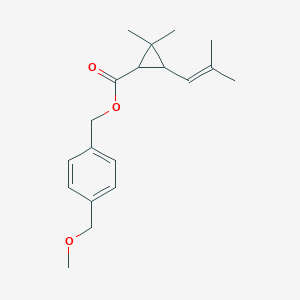
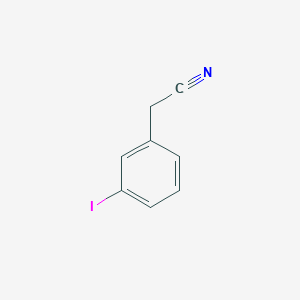
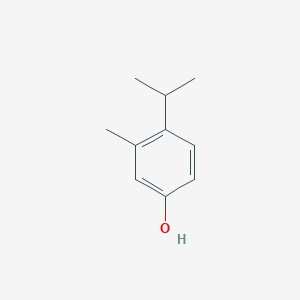
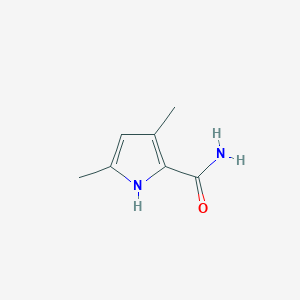
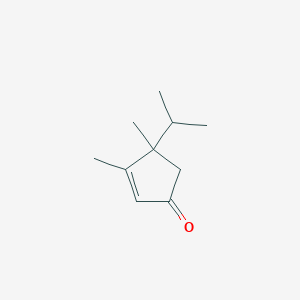
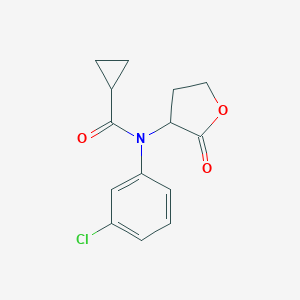
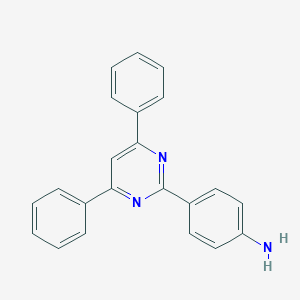
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
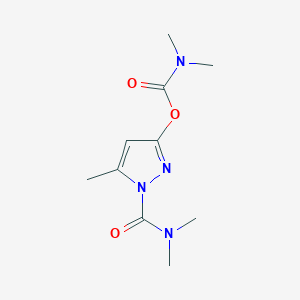
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
